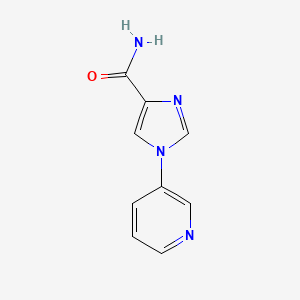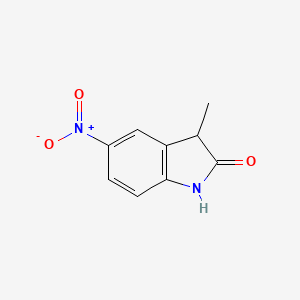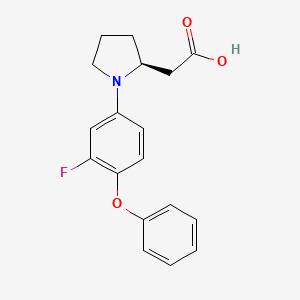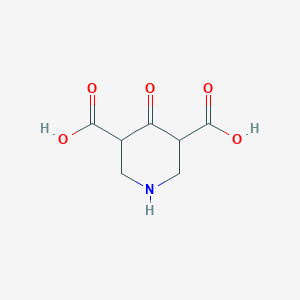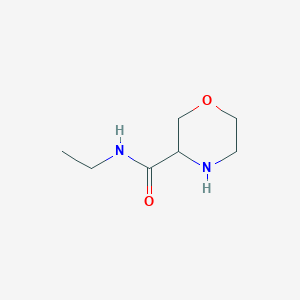
N-ethylmorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylmorpholine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring, with a carboxamide group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylmorpholine-3-carboxamide typically involves the reaction of morpholine with ethylamine and a carboxylating agent. One common method is the amidation of morpholine with ethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-ethylmorpholine-3-amine.
Substitution: Various N-substituted morpholine-3-carboxamides.
Aplicaciones Científicas De Investigación
N-ethylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with proteins, modifying their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylmorpholine-3-carboxamide
- N-propylmorpholine-3-carboxamide
- N-butylmorpholine-3-carboxamide
Uniqueness
N-ethylmorpholine-3-carboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-ethylmorpholine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
Clave InChI |
YXPUXZPDWSEQPD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


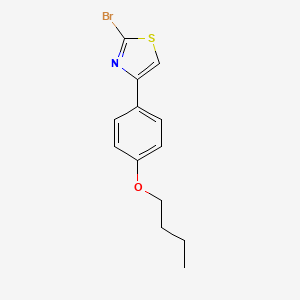


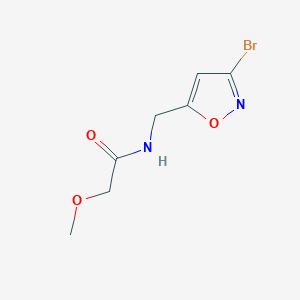
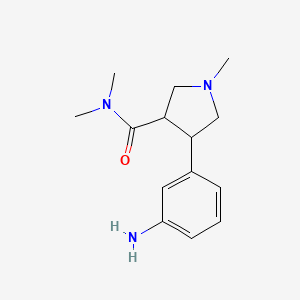
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

